molecular formula C13H11ClN2O2S B5801638 N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide

N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide

Cat. No. B5801638
M. Wt: 294.76 g/mol
InChI Key: FGXVSVRFEIDJBC-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide, also known as CTMPH, is a chemical compound with potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. By inhibiting acetylcholinesterase, N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide has also been found to increase the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide has been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

The advantages of using N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide in lab experiments include its high yield synthesis methods, its well-studied mechanism of action, and its potential applications in the field of medicine. However, the limitations of using N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are numerous potential future directions for the study of N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide. One potential direction is the development of N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide-based therapies for the treatment of various types of cancers. Another potential direction is the development of N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide-based therapies for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies are needed to determine the safety and efficacy of N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide in humans, as well as its potential side effects and interactions with other medications.

Synthesis Methods

N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide can be synthesized using various methods, including the reaction of 5-chloro-2-thiophene carboxaldehyde with 2-hydroxy-2-phenylacetic acid hydrazide in the presence of a catalyst. Another method involves the reaction of 5-chloro-2-thiophene carboxaldehyde with 2-hydroxy-2-phenylacetic acid hydrazide in ethanol under reflux conditions. Both methods have been successful in producing N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide with high yields.

Scientific Research Applications

N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide has been studied for its potential applications in the field of medicine. It has been found to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancers, including breast, lung, and colon cancer. N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties.

properties

IUPAC Name

N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-2-hydroxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-11-7-6-10(19-11)8-15-16-13(18)12(17)9-4-2-1-3-5-9/h1-8,12,17H,(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXVSVRFEIDJBC-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323957
Record name N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-2-hydroxy-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200733
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide

CAS RN

419553-36-9
Record name N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-2-hydroxy-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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